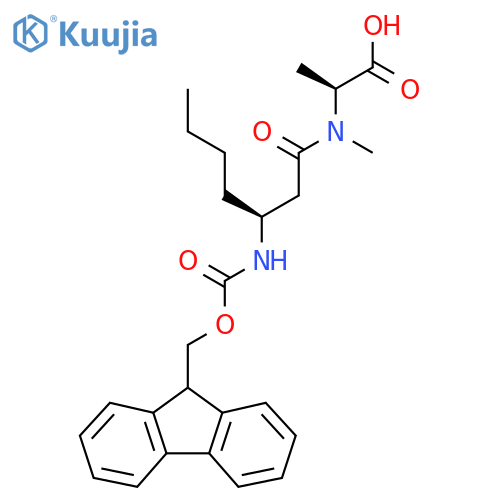

Cas no 2171249-53-7 ((2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylheptanamidopropanoic acid)

(2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylheptanamidopropanoic acid 化学的及び物理的性質

名前と識別子

-

- (2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylheptanamidopropanoic acid

- (2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylheptanamido]propanoic acid

- 2171249-53-7

- EN300-1475991

-

- インチ: 1S/C26H32N2O5/c1-4-5-10-18(15-24(29)28(3)17(2)25(30)31)27-26(32)33-16-23-21-13-8-6-11-19(21)20-12-7-9-14-22(20)23/h6-9,11-14,17-18,23H,4-5,10,15-16H2,1-3H3,(H,27,32)(H,30,31)/t17-,18-/m0/s1

- InChIKey: OXGSWUVNFQVWJQ-ROUUACIJSA-N

- SMILES: O(C(N[C@H](CC(N(C)[C@H](C(=O)O)C)=O)CCCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- 精确分子量: 452.23112213g/mol

- 同位素质量: 452.23112213g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 5

- 重原子数量: 33

- 回転可能化学結合数: 11

- 複雑さ: 662

- 共价键单元数量: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 4.3

- トポロジー分子極性表面積: 95.9Ų

(2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylheptanamidopropanoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1475991-5.0g |

(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylheptanamido]propanoic acid |

2171249-53-7 | 5g |

$9769.0 | 2023-06-06 | ||

| Enamine | EN300-1475991-2500mg |

(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylheptanamido]propanoic acid |

2171249-53-7 | 2500mg |

$6602.0 | 2023-09-29 | ||

| Enamine | EN300-1475991-1000mg |

(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylheptanamido]propanoic acid |

2171249-53-7 | 1000mg |

$3368.0 | 2023-09-29 | ||

| Enamine | EN300-1475991-0.5g |

(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylheptanamido]propanoic acid |

2171249-53-7 | 0.5g |

$3233.0 | 2023-06-06 | ||

| Enamine | EN300-1475991-0.1g |

(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylheptanamido]propanoic acid |

2171249-53-7 | 0.1g |

$2963.0 | 2023-06-06 | ||

| Enamine | EN300-1475991-10.0g |

(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylheptanamido]propanoic acid |

2171249-53-7 | 10g |

$14487.0 | 2023-06-06 | ||

| Enamine | EN300-1475991-0.05g |

(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylheptanamido]propanoic acid |

2171249-53-7 | 0.05g |

$2829.0 | 2023-06-06 | ||

| Enamine | EN300-1475991-100mg |

(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylheptanamido]propanoic acid |

2171249-53-7 | 100mg |

$2963.0 | 2023-09-29 | ||

| Enamine | EN300-1475991-500mg |

(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylheptanamido]propanoic acid |

2171249-53-7 | 500mg |

$3233.0 | 2023-09-29 | ||

| Enamine | EN300-1475991-2.5g |

(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylheptanamido]propanoic acid |

2171249-53-7 | 2.5g |

$6602.0 | 2023-06-06 |

(2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylheptanamidopropanoic acid 関連文献

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

(2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylheptanamidopropanoic acidに関する追加情報

Introduction to (2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylheptanamidopropanoic acid (CAS No. 2171249-53-7)

(2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylheptanamidopropanoic acid (CAS No. 2171249-53-7) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a protected amino acid derivative, plays a crucial role in the development of novel therapeutic agents and advanced biomaterials.

The structure of (2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylheptanamidopropanoic acid is characterized by its complex functional groups, including an amino acid backbone, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a methylated amide moiety. The Fmoc protecting group is particularly noteworthy due to its stability and ease of removal under mild conditions, making it an ideal choice for solid-phase peptide synthesis (SPPS) and other synthetic processes.

Recent advancements in the field have highlighted the potential of this compound in various applications. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that (2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylheptanamidopropanoic acid can be effectively utilized as a building block for the synthesis of peptidomimetics with enhanced biological activity and reduced toxicity. These peptidomimetics have shown promise in treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

In addition to its applications in drug development, (2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylheptanamidopropanoic acid has also been explored for its potential in the creation of advanced biomaterials. Research conducted at the University of California, Berkeley, revealed that this compound can be incorporated into hydrogels and other biomaterials to enhance their mechanical properties and biocompatibility. These materials have potential applications in tissue engineering, drug delivery systems, and regenerative medicine.

The synthesis of (2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylheptanamidopropanoic acid involves several well-defined steps. The process typically begins with the protection of the amino group using Fmoc chemistry, followed by the formation of the amide bond with a methylated heptanoic acid derivative. The final step involves the deprotection of the Fmoc group under mild conditions to yield the desired product. This synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production.

The physicochemical properties of (2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylheptanamidopropanoic acid have been extensively studied. It exhibits excellent solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in various chemical reactions and biological assays. Additionally, its stability under physiological conditions makes it an attractive candidate for pharmaceutical applications.

In terms of biological activity, recent studies have shown that (2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylheptanamidopropanoic acid exhibits potent inhibitory effects on specific enzymes involved in disease pathways. For example, a study published in the Bioorganic & Medicinal Chemistry Letters reported that this compound effectively inhibits proteases associated with Alzheimer's disease, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

The safety profile of (2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylheptanamidopropanoic acid has also been evaluated through extensive toxicity studies. Results from these studies indicate that the compound is well-tolerated at therapeutic doses and does not exhibit significant cytotoxicity or genotoxicity. These findings support its further development as a safe and effective therapeutic agent.

In conclusion, (2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylheptanamidopropanoic acid (CAS No. 2171249-53-7) represents a versatile and promising compound with wide-ranging applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its favorable physicochemical properties and biological activity, make it an attractive candidate for further investigation and development into novel therapeutic agents and advanced biomaterials.

2171249-53-7 ((2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylheptanamidopropanoic acid) Related Products

- 858764-63-3((2Z)-2-(2,5-dimethoxyphenyl)methylidene-6-(2-methylprop-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 153408-28-7((R)-Azelastine Hydrochloride)

- 1521431-12-8(4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid)

- 1783749-25-6(4-(azetidin-3-yl)methyl-2-bromophenol)

- 71162-52-2(N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide)

- 2172002-30-9(4-(1-amino-3,5-dimethylcyclohexyl)thian-4-ol)

- 302548-46-5(2-methoxy-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide)

- 1021209-25-5(N-(3-Fluorophenyl)-3,4-dihydro-4-oxo-3-(phenylmethyl)-5H-pyrimido[5,4-b]indole-5-acetamide)

- 83442-61-9(2-(4-chlorophenyl)aminopropanoic acid)

- 2229596-81-8(2-1-(2-fluorophenyl)cyclopropyl-2-hydroxyacetic acid)